2-Amino-3-methylbenzoic acid
2-Amino-3-methylbenzoic acid
2-Amino-3-methylbenzoate belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. 2-Amino-3-methylbenzoate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Amino-3-methylbenzoate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, 2-amino-3-methylbenzoate is involved in lidocaine (local anaesthetic) action pathway and lidocaine (local anaesthetic) metabolism pathway. 2-Amino-3-methylbenzoate is also involved in the metabolic disorder called the lidocaine (antiarrhythmic) action pathway.
2-Amino-3-methylbenzoate is an aminobenzoic acid.
2-Amino-3-methylbenzoate is an aminobenzoic acid.
Brand Name:
Vulcanchem
CAS No.:
4389-45-1
VCID:
VC21216440
InChI:
InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)
SMILES:
CC1=C(C(=CC=C1)C(=O)O)N
Molecular Formula:
C8H9NO2
Molecular Weight:
151.16 g/mol
2-Amino-3-methylbenzoic acid
CAS No.: 4389-45-1
Cat. No.: VC21216440
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Amino-3-methylbenzoate belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. 2-Amino-3-methylbenzoate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Amino-3-methylbenzoate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, 2-amino-3-methylbenzoate is involved in lidocaine (local anaesthetic) action pathway and lidocaine (local anaesthetic) metabolism pathway. 2-Amino-3-methylbenzoate is also involved in the metabolic disorder called the lidocaine (antiarrhythmic) action pathway. 2-Amino-3-methylbenzoate is an aminobenzoic acid. |
|---|---|
| CAS No. | 4389-45-1 |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 2-amino-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
| Standard InChI Key | WNAJXPYVTFYEST-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C(=O)[O-])[NH3+] |
| SMILES | CC1=C(C(=CC=C1)C(=O)O)N |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)[O-])[NH3+] |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator